molecular formula C10H18BrNO B3052576 3-Aminoadamantan-1-ol hydrobromide CAS No. 42501-53-1

3-Aminoadamantan-1-ol hydrobromide

Cat. No.: B3052576
CAS No.: 42501-53-1
M. Wt: 248.16 g/mol
InChI Key: LCPFZESXCKLBNK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Adamantane (B196018) Research

The journey of adamantane chemistry began even before the molecule's discovery. In 1924, H. Decker first postulated the existence of this unique polycyclic hydrocarbon, which he named "decaterpene". wikipedia.org That same year, German chemist Hans Meerwein attempted the first laboratory synthesis, though his efforts yielded a different bicyclic compound, later known as Meerwein's ester, which would prove to be a valuable precursor in future syntheses. wikipedia.org

The actual discovery of adamantane occurred in 1933, when Czech chemists S. Landa, V. Machacek, and M. Mzourek isolated it from petroleum. wikipedia.orgnih.govnih.gov This discovery of a naturally occurring diamondoid—a hydrocarbon with a structure resembling a unit of a diamond crystal—opened a new chapter in organic chemistry. wikipedia.orgtaylorandfrancis.com The first successful, albeit low-yield, synthesis of adamantane was accomplished by Vladimir Prelog in 1941. wikipedia.orgnih.govacs.org

A pivotal moment in adamantane research came in 1957 with Paul von Ragué Schleyer's development of a practical and efficient synthesis method involving a Lewis-acid catalyzed rearrangement. nih.govnih.gov This breakthrough made adamantane and its derivatives widely accessible for study, fueling a surge in research that continues to this day. nih.gov This expanded availability allowed scientists to explore the unique properties of the adamantane cage and its potential applications, leading to the development of numerous derivatives with uses in medicine, polymer science, and material science. wikipedia.orgnih.gov

Table 1: Key Milestones in Adamantane Research

Year Milestone Significance
1924 H. Decker suggests the existence of adamantane (as "decaterpene"). wikipedia.org First theoretical conception of the adamantane structure.
1924 Hans Meerwein attempts laboratory synthesis. wikipedia.org Led to the synthesis of Meerwein's ester, a key precursor.
1933 S. Landa, V. Machacek, and M. Mzourek isolate adamantane from petroleum. wikipedia.orgnih.govnih.gov First confirmed discovery and isolation of the compound.
1941 Vladimir Prelog achieves the first successful synthesis of adamantane. wikipedia.orgnih.govacs.org Confirmed the structure of adamantane through chemical synthesis.
1957 Paul von Ragué Schleyer develops a practical, high-yield synthesis. nih.govnih.gov Made adamantane widely available, accelerating research into its derivatives and applications.

| 1964 | Discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane). nih.gov | Marked the beginning of adamantane's significant role in medicinal chemistry. |

Significance of Adamantane Scaffolds in Contemporary Chemical Sciences

The adamantane molecule is a rigid, cage-like hydrocarbon with the formula C₁₀H₁₆. wikipedia.org Its structure consists of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a highly symmetrical and virtually strain-free molecule that is the most stable isomer of C₁₀H₁₆. wikipedia.org This unique three-dimensional structure is the cornerstone of its importance in modern chemistry.

In medicinal chemistry, the adamantane moiety is widely used as a structural scaffold. nih.govnih.gov Its key properties include:

Lipophilicity: The hydrocarbon nature of adamantane imparts a high degree of lipophilicity, which can enhance a drug molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.netingentaconnect.com

Rigidity and Stability: The rigid adamantane cage provides a stable and predictable anchor for attaching functional groups, which can improve the metabolic stability of a drug. researchgate.net

Three-Dimensionality: The defined, bulky shape of the scaffold can facilitate specific interactions with biological targets like ion channels and enzymes. nih.govingentaconnect.com

These characteristics are leveraged to modify the properties of existing drugs and to design new therapeutic agents. By incorporating an adamantane scaffold, chemists can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govingentaconnect.com This has led to the development of adamantane-based drugs for a wide range of conditions, including viral infections, diabetes, and neurodegenerative diseases. nih.govontosight.ai Beyond medicine, adamantane derivatives are used in polymer chemistry and nanotechnology, where the rigid scaffold serves as a precise molecular building block. researchgate.netthieme-connect.com

Table 2: Properties and Applications of the Adamantane Scaffold

Property Description Application in Chemical Sciences
Structure Rigid, symmetric, three-dimensional cage structure. wikipedia.orgtaylorandfrancis.com Serves as a robust anchor for functional groups; used as a building block in supramolecular chemistry and nanotechnology. researchgate.netresearchgate.net
Lipophilicity Highly lipophilic (fat-soluble) hydrocarbon. researchgate.net Enhances the ability of drug molecules to penetrate biological membranes, improving bioavailability. nih.govingentaconnect.com
Stability Conformationally locked and metabolically stable. researchgate.net Increases the resistance of pharmaceuticals to metabolic degradation, potentially prolonging their therapeutic effect. nih.gov

| Versatility | Can be functionalized at its bridgehead positions. nih.gov | Allows for the synthesis of a wide array of derivatives with tailored properties for medicinal and material science applications. thieme-connect.comnih.gov |

Academic Relevance of 3-Aminoadamantan-1-ol (B132026) Hydrobromide as a Synthetic Intermediate

3-Aminoadamantan-1-ol is a 1,3-disubstituted adamantane derivative, featuring both an amino (-NH₂) and a hydroxyl (-OH) group at two of the four bridgehead positions of the adamantane core. cymitquimica.com The hydrobromide salt form, 3-Aminoadamantan-1-ol hydrobromide, is often utilized in synthesis due to its enhanced stability and ease of handling compared to the free base. ontosight.ai

The primary academic and industrial relevance of this compound lies in its role as a key synthetic intermediate. chemicalbook.comgoogle.com It serves as a crucial building block for the construction of more complex molecules, particularly in the pharmaceutical field. Its bifunctional nature, with two distinct reactive sites, allows for sequential and controlled chemical modifications.

A prominent example of its application is in the synthesis of Vildagliptin (B1682220), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. chemicalbook.comkaimosi.comthermofisher.com In the synthesis of Vildagliptin, 3-Aminoadamantan-1-ol provides the characteristic adamantane portion of the final drug molecule. kaimosi.com

The synthesis of 3-Aminoadamantan-1-ol itself is an area of academic interest, with various routes developed to produce this valuable intermediate efficiently. Methods often start from adamantane or 1-adamantanecarboxylic acid and involve multiple steps such as oxidation, amination, or rearrangement reactions. google.comgoogle.comresearchgate.net For instance, one patented method describes the direct synthesis of 3-amino-1-adamantanol hydrobromide from adamantane through a process of oxidation and amination. google.com The development of efficient and cost-effective syntheses for this intermediate is critical for its application in the production of pharmaceuticals.

Table 3: Chemical Properties of 3-Aminoadamantan-1-ol

Property Value Source
Molecular Formula C₁₀H₁₇NO cymitquimica.comthermofisher.comsynzeal.comnih.gov
Molecular Weight 167.25 g/mol synzeal.comnih.gov
Appearance White to yellow crystalline powder cymitquimica.comkaimosi.com
Systematic Name 3-aminoadamantan-1-ol thermofisher.comnih.gov

| CAS Number | 702-82-9 | cymitquimica.comchemicalbook.comsynzeal.com |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoadamantan-1-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.BrH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8,12H,1-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFZESXCKLBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424949
Record name 3-aminoadamantan-1-ol hydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42501-53-1
Record name 3-aminoadamantan-1-ol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 3 Aminoadamantan 1 Ol Hydrobromide Reactions

Elucidation of Reaction Mechanisms in Functional Group Interconversions

The transformation of the amino and hydroxyl groups on the adamantane (B196018) scaffold of 3-Aminoadamantan-1-ol (B132026) hydrobromide, as well as the functionalization of the carbon framework itself, proceeds through a variety of reaction mechanisms. These mechanisms are often influenced by the unique steric and electronic properties of the adamantane cage.

Nucleophilic Substitution Mechanisms (e.g., Bimolecular Nucleophilic Substitution for Hydroxylation)

While classic SN2 reactions are challenging at the bridgehead positions of adamantane due to the impossibility of backside attack, nucleophilic substitution can occur at other positions. For instance, the synthesis of 3-Aminoadamantan-1-ol itself can involve a hydroxylation step. One reported method involves the nitration of amantadine (B194251) hydrochloride, followed by treatment with a base to induce hydroxylation. chemicalbook.com The mechanism of this hydroxylation under alkaline conditions likely involves a nucleophilic attack by hydroxide (B78521) ions.

Furthermore, studies on other adamantane derivatives have shown that nucleophilic substitution reactions can proceed via both SN1 and SN2 mechanisms, depending on the substrate and reaction conditions. For example, the reaction of hexachlorocyclotriphosphazatriene with 1-adamantylamine may proceed through both pathways. researchgate.net The bulky adamantyl group can influence the reaction course, potentially favoring SN1-type mechanisms involving a stable adamantyl cation intermediate.

A key step in the synthesis of 3-amino-1-adamantanol involves the nitration of amantadine hydrochloride followed by hydroxylation under alkaline conditions. google.com Another method involves the use of methyl(trifluoromethyl)dioxirane (B1250162) for the direct hydroxylation of amantadine, where the amino group is protected by fluoroboric acid. This reaction yields high-purity 3-amino-1-adamantanol with a reported yield of 98%. google.com

Table 1: Synthetic Methods for 3-Aminoadamantan-1-ol

Starting Material Reagents Key Transformation Yield Reference

Electrophilic Attack and Directed Functionalization on Adamantane Frameworks

The adamantane framework, while generally inert, can undergo electrophilic substitution, particularly at its tertiary C-H bonds. nih.govuni-giessen.de This reactivity is due to the unusual stability of the resulting 1-adamantyl carbocation. nih.gov Superelectrophilic activation, employing strong Brønsted or Lewis acids, can facilitate reactions with even weak nucleophiles. researchgate.net

Directed functionalization offers a strategy to control the position of electrophilic attack. Directing groups can chelate to a transition metal catalyst, bringing it in close proximity to a specific C-H bond and enabling its selective activation. uni-giessen.de This approach allows for precise modification of the adamantane scaffold, moving beyond the inherent reactivity of the bridgehead positions. For instance, various catalytic methods have been developed for the direct conversion of adamantyl C(sp³)–H bonds to C–C, C–N, and other C–X bonds. researchgate.net

Rearrangement Reactions (e.g., Anionic Enolate-Type Rearrangements)

Rearrangement reactions are a hallmark of adamantane chemistry, famously demonstrated by the Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene (B3024363) to adamantane. rsc.orgresearchgate.net These rearrangements often proceed through complex cationic intermediates and are driven by the exceptional thermodynamic stability of the adamantane cage. rsc.org

While less common, anionic rearrangements can also occur in adamantane systems. For instance, the Curtius rearrangement, involving the thermal decomposition of an acyl azide (B81097) to an isocyanate, has been used in the synthesis of 1,2-disubstituted adamantane derivatives. nih.gov Additionally, sila-Wagner–Meerwein rearrangements have been employed to selectively synthesize germasila-adamantanes, where germanium atoms are deliberately shifted into the thermodynamically more stable bridgehead positions. nih.gov The noradamantane-adamantane rearrangement is another key transformation, driven by the release of strain and the formation of the stable 1-adamantyl cation. nih.gov

Role of Reactive Intermediates in Adamantane Derivatization

The synthesis and functionalization of adamantane derivatives frequently proceed through highly reactive intermediates, such as carbocations and radicals. researchgate.netnih.gov The unique stability of these intermediates on the adamantane framework plays a crucial role in directing the outcome of reactions.

Chemistry of 1-Adamantyl Singlet Nitrene Intermediates

Nitrenes, the nitrogen analogs of carbenes, are highly reactive intermediates with a nitrogen atom having only six valence electrons. wikipedia.orgaakash.ac.in They can exist in either a singlet or a triplet state, which differ in their reactivity. egyankosh.ac.in Singlet nitrenes, often formed from the photolysis or thermolysis of azides, can undergo stereospecific addition to alkenes and insertion into C-H bonds. wikipedia.orgegyankosh.ac.in

While specific studies on the 1-adamantyl singlet nitrene derived directly from 3-aminoadamantan-1-ol are not prevalent, the generation of nitrenes from other adamantyl precursors is known. For example, 1-adamantyl isocyanate can be used to synthesize various derivatives. nih.gov The chemistry of nitrenes offers potential pathways for the functionalization of the adamantane skeleton, such as the introduction of new C-N bonds.

Characterization of Transient Species in Adamantane Transformations

The detection and characterization of transient species like carbocations and radicals are essential for understanding the mechanisms of adamantane reactions. Due to their high reactivity and short lifetimes, these intermediates are often studied using spectroscopic techniques under specific conditions or are trapped with suitable reagents.

The 1-adamantyl carbocation is a particularly stable tertiary carbocation, and its formation is a key step in many electrophilic substitution and rearrangement reactions. nih.govrsc.org The mechanism of the rapid rearrangement between the 1-adamantyl and 2-adamantyl cations in sulfuric acid has been shown to involve an intermolecular hydride transfer, with a slower mechanism involving reversible ring-opening of the adamantane skeleton. rsc.org The stability of adamantyl radicals also plays a significant role in functionalization reactions, such as Giese-type additions to electrophilic alkenes. nih.gov

Theoretical and Computational Mechanistic Studies

Computational studies on adamantane derivatives, often employing Density Functional Theory (DFT), have shed light on their reactivity, electronic structure, and the thermodynamics of their reactions. These theoretical models are crucial for understanding the intricate interplay of electronic and steric effects that govern the outcomes of reactions involving the rigid adamantane cage.

The presence of both an amino and a hydroxyl group on the adamantane scaffold of 3-aminoadamantan-1-ol makes its reactivity in electrophilic substitution reactions particularly interesting. The protonation state of the amino group, especially in the hydrobromide salt, is a key factor in determining the regioselectivity of these reactions.

Computational studies have suggested that in the presence of a strong acid like sulfuric acid, the amino group of 3-aminoadamantan-1-ol is protonated. This protonation has a profound directing effect on subsequent electrophilic attacks. The positively charged ammonium (B1175870) group acts as a powerful electron-withdrawing group, deactivating the adamantane cage towards electrophilic substitution. However, this deactivation is not uniform across the entire structure. The effect is most pronounced at the carbon atom to which the amino group is attached (C3) and diminishes with distance.

This electronic influence directs incoming electrophiles to the tertiary carbon atoms (bridgehead positions) of the adamantane cage that are furthest from the protonated amino group. For instance, in nitration reactions, the electrophilic nitronium ion (NO₂⁺) is guided to attack a tertiary carbon, a process that has been rationalized through computational models. The stability of the resulting carbocation intermediates at different positions on the adamantane ring can be calculated to predict the most likely site of substitution.

The table below illustrates how substituent effects on an adamantane core can be evaluated using computational methods, based on findings for various substituted adamantanes.

Substituent Position Calculated Effect on Adamantane Core Predicted Influence on Electrophilic Attack
-NH₃⁺ (protonated amine)C3Strong deactivating, electron-withdrawingDirects attack to remote tertiary carbons
-OHC1Weakly activating, electron-donatingMay slightly favor attack at nearby positions, but is overridden by the stronger -NH₃⁺ effect

This table is a representation of effects described in computational literature on substituted adamantanes.

Quantum chemical modeling, particularly using DFT, allows for the detailed exploration of reaction energy profiles. This includes the calculation of the geometries and energies of reactants, intermediates, transition states, and products. By mapping out the entire reaction pathway, chemists can understand the feasibility of a proposed mechanism and identify the rate-determining step.

For reactions involving adamantane derivatives, quantum chemical modeling can be used to:

Determine the most stable conformations of the reactant and any intermediates.

Calculate the activation energy for each step of the reaction. A lower activation energy indicates a faster reaction rate.

Visualize the three-dimensional structure of transition states. This can reveal how bonds are being formed and broken during the crucial moment of the reaction.

A study on the ionic alkylation of adamantane with ethylene (B1197577), for example, used quantum chemical methods to determine the energy changes (ΔE) for various steps in the reaction mechanism. mdpi.com This included the formation of complexes between the adamantyl cation and the reactants, as well as the energies of the transition states for key bond-forming and bond-breaking events. mdpi.com

While specific, detailed quantum chemical studies on the reaction pathways of 3-aminoadamantan-1-ol hydrobromide are not widely published, the principles from studies on other adamantane derivatives can be applied. The table below presents hypothetical data representative of what would be obtained from a DFT study on an electrophilic substitution reaction of a protonated amino-substituted adamantane.

Reaction Coordinate Species Methodology Relative Energy (kcal/mol) Key Structural Features
Reactants (Protonated 3-amino-adamantan-1-ol + Electrophile)DFT (e.g., B3LYP/6-31G)0.0Ground state geometries
Transition State 1 (Electrophilic attack at C5)DFT (e.g., B3LYP/6-31G)+15.5Partial bond formation between C5 and electrophile
Intermediate 1 (Carbocation at C5)DFT (e.g., B3LYP/6-31G)+5.2Fully formed C-electrophile bond, positive charge at C5
Transition State 2 (Proton loss)DFT (e.g., B3LYP/6-31G)+2.1Partial bond breaking of C-H bond
Products (Substituted 3-amino-adamantan-1-ol)DFT (e.g., B3LYP/6-31G*)-10.8Final substituted product geometry

This table contains representative data based on typical values from DFT calculations on electrophilic aromatic substitution and adamantane functionalization reactions.

Such computational modeling is critical for rationalizing observed product distributions and for predicting the outcomes of new, untested reactions. The insights gained from these theoretical studies are invaluable for the strategic design of synthetic pathways to complex adamantane derivatives.

Derivatives and Advanced Chemical Transformations of 3 Aminoadamantan 1 Ol Hydrobromide

Synthesis of Diverse Functionalized Adamantane (B196018) Derivatives

The presence of both an amine and a tertiary alcohol on the adamantane scaffold provides two reactive centers for elaboration. Chemists can selectively target these groups to synthesize a variety of substituted adamantane derivatives, expanding the chemical space accessible from this versatile starting material.

Interactive Table: Examples of Functionalization Reactions on 3-Aminoadamantan-1-ol (B132026)

Functional Group TargetedReaction TypeResulting MoietyPotential Derivative Class
Amino Group (NH2)Condensation with Aldehydes/KetonesSchiff Base (Imine)Imino-adamantanes
Amino Group (NH2)Acylation with Carboxylic Acids/Acyl ChloridesAmideAdamantyl Amides
Amino Group (NH2)Reaction with HydrazidesHydrazide-hydrazoneAdamantane Hydrazones researchgate.net
Hydroxy Group (OH)EtherificationEtherAdamantyl Ethers
Hydroxy Group (OH)EsterificationEsterAdamantyl Esters

The nucleophilic amino group of 3-aminoadamantan-1-ol is particularly useful for forming amide bonds, a key linkage in many biologically active molecules. This transformation is typically achieved by reacting the amine with a carboxylic acid or its activated derivative. A common method involves the use of coupling reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a non-nucleophilic base such as DMAP (4-(Dimethylamino)pyridine). mdpi.com This strategy has been successfully employed to synthesize a series of amino acid derivatives of amantadine (B194251), which could be analogously applied to 3-aminoadamantan-1-ol. mdpi.com

Research has also demonstrated the synthesis of adamantane-based indole-carboxamides, which have shown potential as antimicrobial agents. The synthesis of related structures, such as 3-hydroxy-1-adamantane carboxylic acid, typically proceeds from 1-adamantane carboxylic acid through steps like bromination and hydrolysis. guidechem.com While not a direct derivative, this highlights the chemical accessibility of adamantanes featuring both hydroxyl and carboxyl groups, which are structurally related to derivatives of 3-aminoadamantan-1-ol.

Interactive Table: Examples of Adamantane Amide Derivatives

ReactantCoupling MethodDerivative ClassReference
Boc-protected Amino AcidsTBTU/DMAPAmino Acid Amides of Adamantane mdpi.com
Indole-Carboxylic AcidStandard Amide CouplingIndole-Carboxamide Adamantane Derivatives
Chloroacetyl ChlorideAcylation(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile reaction product (Vildagliptin precursor) kaimosi.com

Integration into Complex Molecular Architectures

The rigid adamantane cage is an attractive scaffold for constructing complex, three-dimensional molecules. Its lipophilic nature and defined geometry make it a valuable component in medicinal chemistry and materials science. nih.gov 3-Aminoadamantan-1-ol is a key starting material for integrating this unique scaffold into larger systems, including heterocycles, nucleoside analogs, and spirocyclic compounds.

The adamantane framework can be functionalized with heterocyclic moieties to create bifunctional ligands for coordination polymers or novel biologically active agents. A notable synthetic approach involves the reaction of an adamantane precursor with an azole in a highly acidic medium, such as concentrated sulfuric acid. mdpi.com This method leverages the formation of a stable adamantyl carbocation at a bridgehead position, which then undergoes electrophilic substitution with the heterocycle. mdpi.com

This C-H functionalization has been successfully used to react 1-adamantanecarboxylic acid with 1,2,4-triazoles and tetrazoles, yielding 3-(azol-1-yl)-1-adamantanecarboxylic acids in good yields. mdpi.com However, this reaction was reported to be unsuccessful with less acidic diazoles like pyrazole (B372694) and imidazole, which instead led to the formation of 3-hydroxyadamantane-1-carboxylic acid. mdpi.com This indicates that the acidity of the azole is a critical factor for a successful reaction. These findings provide a roadmap for the synthesis of adamantane-heterocycle conjugates from precursors like 3-aminoadamantan-1-ol, where the amino or hydroxyl group could be converted to a suitable leaving group to facilitate substitution.

The incorporation of an adamantane group into nucleoside structures is a strategy used to enhance lipophilicity and modify the pharmacological profile of these compounds. nih.gov The adamantane moiety can act as a "lipophilic bullet," potentially improving cell membrane permeability and interaction with biological targets. nih.gov 3-Aminoadamantan-1-ol, with its dual amino and hydroxyl functionality, represents an ideal anchor point for attaching nucleobases or sugar mimics.

The amino group can be used to form a bond with a suitably functionalized sugar or ribose analog, while the hydroxyl group could be involved in forming phosphodiester linkages or other modifications. While specific examples detailing the direct use of 3-aminoadamantan-1-ol hydrobromide for a wide range of nucleoside analogs are specialized, its role as a key intermediate for complex molecules like the DPP-4 inhibitor vildagliptin (B1682220) demonstrates its utility in building sophisticated structures. chemicalbook.com The synthesis of vildagliptin involves reacting 3-aminoadamantanol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, showcasing the integration of the adamantane amine into a complex, chiral structure. kaimosi.com

The adamantane framework is an excellent building block for spirocyclic systems due to its rigid and pre-organized geometry. Spirocyclic nitroxides are a class of stable free radicals with applications as spin labels in biophysical studies and as catalysts. The synthesis of adamantane-containing spirocyclic structures often begins with adamantanone. nih.gov For example, adamantane spiro-3'-pyrrolidines have been synthesized and shown to possess significant biological activity. nih.gov

Adamantane-Based Polymeric and Supramolecular Systems

The rigid, three-dimensional structure of the adamantane cage makes it a valuable building block in materials science and supramolecular chemistry. Its high thermal and chemical stability, coupled with its well-defined geometry, allows for the construction of complex, ordered systems. When functionalized, as in this compound, the adamantane scaffold can be incorporated into larger polymeric and supramolecular assemblies, imparting its unique properties to the final material. The amino and hydroxyl groups provide reactive sites for covalent attachment or specific non-covalent interactions, enabling its use in sophisticated chemical architectures.

Molecularly Imprinted Polymers Utilizing Adamantane Templates

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. nih.gov This is achieved by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. mdpi.com

The adamantane core, due to its rigid and well-defined three-dimensional shape, is an excellent candidate for use as a template in MIP technology. The distinct geometry of adamantane and its derivatives can create highly selective binding cavities within the polymer matrix. ijnnonline.net While direct studies utilizing this compound as a template are not prevalent, its structural features are ideal for this application. The amino and hydroxyl groups would form specific interactions (e.g., hydrogen bonds) with functional monomers, leading to precisely defined binding sites after the template's removal. nih.gov This process results in a polymer with a high affinity and selectivity for the original adamantane derivative or structurally similar molecules.

The general process for creating MIPs is a multi-step procedure involving the careful selection of components to ensure the formation of stable and selective binding sites. nih.govmdpi.com The interaction between the template and the functional monomer before polymerization is a key factor in determining the success of the imprinting process. nih.gov

Table 1: General Components and Stages of Molecularly Imprinted Polymer (MIP) Synthesis

Component/Stage Description Role in the Process
Template The target molecule around which the polymer is formed (e.g., an adamantane derivative). Determines the size, shape, and chemical functionality of the binding cavity.
Functional Monomer A polymerizable molecule with functional groups that can interact non-covalently (e.g., hydrogen bonding, ionic interactions) or covalently with the template. Forms a stable pre-polymerization complex with the template, creating the specific recognition features of the binding site. mdpi.com
Cross-linker A molecule with multiple polymerizable groups (e.g., ethylene (B1197577) glycol dimethacrylate). Forms the rigid, porous polymer matrix, locking the functional monomers in place around the template.
Initiator A compound that starts the polymerization reaction, typically activated by heat or UV light. Triggers the formation of the polymer network.
Porogen (Solvent) An inert solvent in which the components are dissolved. Controls the morphology of the polymer, creating pores that allow for the diffusion of molecules into and out of the matrix.
Polymerization The reaction that links the monomers and cross-linkers together. Creates the solid, cross-linked polymer material with the template embedded inside.

| Template Removal | Washing the polymer with a solvent to extract the template molecules. | Exposes the specific binding cavities, making the MIP ready for use. nih.gov |

Self-Assembled Coordination Cages with Adamantane Derivatives

Self-assembled coordination cages are discrete, three-dimensional structures formed through the spontaneous organization of metal ions (nodes) and organic ligands (linkers). nih.govfrontiersin.org These cage-like architectures have internal cavities that can encapsulate guest molecules, leading to applications in catalysis, molecular recognition, and drug delivery. frontiersin.orgnih.gov

The rigidity and defined geometry of the adamantane scaffold make its derivatives highly suitable for use as organic linkers in the construction of coordination cages. researchgate.net By functionalizing the adamantane core with coordinating groups, such as pyridyl or carboxylate moieties, it can be directed to assemble with metal ions into predictable, stable cage structures. nih.gov The amino and hydroxyl groups of 3-aminoadamantan-1-ol serve as ideal handles for introducing such coordinating functionalities.

Table 2: Representative Self-Assembled Coordination Cage Systems

Cage Type Components Description Potential Adamantane Role
[Pd₆L₄]¹²⁺ Octahedron 6 Pd(II) ions, 4 tri-pyridyl organic ligands A water-soluble, octahedral cage with a large internal cavity, first developed by Fujita and coworkers. frontiersin.orgnih.gov A tri-functionalized adamantane derivative could serve as the rigid, tetrahedral core for the tri-pyridyl ligand 'L'.
[Ga₄L₆]¹²⁻ Tetrahedron 4 Ga(III) ions, 6 bis-bidentate catecholamide ligands A water-soluble, tetrahedral cage known for its ability to mediate organic reactions within its confined space. frontiersin.orgnih.gov A di-functionalized adamantane could be used as a rigid spacer between the two catecholamide ends of the ligand 'L'.
[Pd₂L₄] Globular Cage 2 Pd(II) ions, 4 bent, bis-monodentate ligands A smaller, globular cage formed from "banana-shaped" ligands and palladium ions. rsc.org A di-functionalized adamantane derivative could be designed to have the appropriate bend and vector between coordinating groups to act as ligand 'L'.

| M₆L₄ Adamantane-like Nanocage | 6 Ag(I) ions, 4 triazole-based ligands | A cage structure that self-assembles into a framework with a topology resembling the adamantane molecule itself. researchgate.net | The entire cage possesses an adamantane-like shape, a structure promoted by the use of rigid, geometrically defined ligands. |

Design of Adamantane and Diamondoid-Based Nanostructures

Adamantane is the smallest member of the diamondoid family—a class of perfectly-caged hydrocarbon molecules with a diamond-like structure. ijnnonline.netarxiv.org These molecules are considered fundamental molecular building blocks (MBBs) in nanotechnology due to their exceptional properties. ijnnonline.net Their high strength, stiffness, and thermal stability, combined with the ability to be precisely functionalized, make them ideal for the bottom-up construction of nanostructures. arxiv.org

The design of nanostructures using adamantane and other diamondoids leverages their unique combination of physical and chemical characteristics. researchgate.net The rigid carbon framework provides a stable and predictable foundation, while functional groups attached to the cage allow for directed assembly into larger, more complex architectures. arxiv.org For a molecule like this compound, the amino and hydroxyl groups are the key connection points for integrating the adamantane unit into nanostructured materials, such as polymers, composites, or self-assembled monolayers. researchgate.networldscientific.com

Research in this area explores the creation of novel materials with tunable properties. stanford.edu For example, incorporating adamantane derivatives into polymers can enhance their thermal stability and mechanical properties. researchgate.net Furthermore, the unique electronic properties of diamondoids, including negative electron affinity, are being explored for applications in molecular electronics and electron emitters. researchgate.net The ability to use diamondoids as stiff, multi-functional linkers opens up possibilities for creating complex three-dimensional structures for applications in materials science and medicine. arxiv.org

Table 3: Key Properties of Adamantane/Diamondoids for Nanostructure Design

Property Description Implication for Nanostructure Design
Rigidity and Stiffness The carbon-carbon framework is exceptionally rigid and strain-free. arxiv.org Provides mechanical strength and structural predictability to the resulting nanomaterial. stanford.edu
Defined Geometry Possesses a precise, three-dimensional cage-like structure. ijnnonline.net Allows for the design of nanostructures with controlled shapes and architectures. arxiv.org
High Thermal Stability Adamantane has a high melting point (~266-268 °C) and sublimes readily. ijnnonline.net Enables the creation of materials that can withstand high temperatures.
Derivatization Capability The adamantane cage can be functionalized at specific positions with various chemical groups. arxiv.orgworldscientific.com Allows adamantane units to be linked together or attached to other molecules (like DNA) and surfaces to build complex systems. arxiv.org
Unique Electronic Properties Diamondoids exhibit properties such as negative electron affinity and a low dielectric constant. researchgate.net Potential for use in advanced electronic applications, including nanocomposites and electron emitters. researchgate.net

| Biocompatibility | The hydrocarbon structure is often well-tolerated in biological systems. | Suitable for applications in biotechnology and medicine, such as drug delivery systems. arxiv.org |

Theoretical and Computational Studies on Adamantane Systems

Molecular Modeling and Simulation of Adamantane (B196018) Frameworks

The adamantane cage is exceptionally rigid, consisting of four fused cyclohexane (B81311) rings in the chair conformation. nih.gov This inherent rigidity limits the conformational freedom of the core structure itself. However, the orientation and interaction of substituent groups, such as the amino and hydroxyl groups in 3-Aminoadamantan-1-ol (B132026), are of significant interest.

Computational studies on substituted adamantanes often focus on the rotational barriers and preferred orientations of the functional groups. For instance, in a study of adamantane-derived amides, the energy barrier for amide bond rotation was found to be significantly lowered in a 2-azaadamantane (B3153908) derivative, a phenomenon attributed to the unique steric and electronic environment imposed by the cage structure. nih.gov While direct conformational analysis data for 3-Aminoadamantan-1-ol hydrobromide is not prevalent in the literature, studies on similar substituted adamantanes show that the bulky adamantyl moiety can dictate the conformational preferences of attached groups. For example, in a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, the introduction of the adamantane group resulted in all structures adopting a synclinal conformation. nih.gov

The protonation of the amino group to form the hydrobromide salt introduces additional electrostatic interactions that influence the orientation of the substituents and their interaction with the surrounding solvent molecules. Molecular dynamics simulations can be employed to explore these interactions and the resulting conformational ensemble in different environments.

Computational descriptors are numerical values derived from the molecular structure that quantify various physicochemical properties. These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular features with biological activity or physical properties.

For adamantane and its derivatives, key descriptors have been calculated to predict a wide range of properties. researchgate.net Adamantane itself is characterized by low dipolarity, no hydrogen bond acidity, and very low hydrogen bond basicity, contributing to its hydrophobic nature. researchgate.net The introduction of amino and hydroxyl groups in 3-Aminoadamantan-1-ol dramatically alters these properties, introducing hydrogen bond donor and acceptor sites and increasing polarity.

Computational methods, such as Density Functional Theory (DFT), are used to calculate these descriptors. Some key computed descriptors for the parent molecule, 3-Aminoadamantan-1-ol, are listed below. These values are crucial for predicting its behavior in biological systems and for designing derivatives with tailored properties.

DescriptorComputed ValueSignificance
Molecular Weight 167.25 g/mol Basic physical property. nih.gov
LogP (Octanol-Water Partition Coefficient) 1.73Indicates moderate lipophilicity.
Polar Surface Area 46.3 ŲInfluences membrane permeability and solubility. nih.gov
pKa 15.07±0.40 (Predicted)Relates to the ionization state at different pH values. chemicalbook.com
Number of Hydrogen Bond Donors 2The -OH and -NH2 groups can donate protons. nih.gov
Number of Hydrogen Bond Acceptors 2The oxygen and nitrogen atoms can accept protons. nih.gov
This table presents computationally derived descriptors for the parent compound 3-Aminoadamantan-1-ol.

These descriptors serve as the foundation for QSAR studies. For example, in a study of aminopyrimidoisoquinolinequinones, quantum mechanical descriptors like dipole moment were correlated with anticancer activity. scirp.org Similar approaches applied to adamantane derivatives can help in understanding how modifications to the 3-amino and 1-hydroxyl positions affect the compound's interactions with biological targets.

Electronic Structure Calculations of Adamantane Compounds

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum mechanical calculations are essential for elucidating the distribution of electrons and the nature of chemical bonds within the adamantane framework.

Quantum mechanics (QM) provides the most accurate description of molecular systems. mdpi.com Methods like DFT and ab initio calculations are used to investigate the electronic properties of adamantane derivatives. aps.orgnih.gov First-principles calculations on adamantane show that the C(1)-C(2) interatomic distances are approximately 1.538 Å, very close to that in diamond. aps.org The molecule possesses outstanding stability and rigidity due to the covalent nature of its interatomic interactions. aps.orgacs.org

Functionalization of the adamantane cage significantly alters its electronic structure. For example, replacing a C-H group with a nitrogen atom to form aza-adamantane reduces the HOMO-LUMO gap from 5.6 eV to 3.6 eV. aps.org The highest occupied molecular orbital (HOMO) becomes associated with the non-bonding orbital of the nitrogen atom. aps.org In 3-Aminoadamantan-1-ol, the nitrogen and oxygen atoms introduce lone pairs of electrons, creating localized regions of high electron density that are expected to be the primary sites for electrophilic attack and hydrogen bonding.

Computational studies can also predict reactivity. For instance, calculations of atomic charges and Fukui functions (which indicate the propensity of an atomic site to undergo nucleophilic, electrophilic, or radical attack) can identify the most reactive sites in the molecule. scirp.orgresearchgate.net In the synthesis of 3-amino-1-adamantanol, computational studies suggest that the protonation of the amino group in a precursor directs electrophilic nitration to the tertiary carbon position (C3).

The adamantane cage is often described as "strain-free," similar to cyclohexane. However, the introduction of multiple bulky substituents or the incorporation of adamantane units into larger, more complex architectures can introduce strain. Theoretical calculations are vital for quantifying this strain and understanding its consequences on molecular geometry and stability.

The unique, rigid adamantane scaffold makes it an ideal building block for creating novel molecular architectures and functional materials. rsc.orgrsc.org Theoretical studies have explored the self-assembly of functionalized adamantane molecules into larger nanostructures. aps.org For example, first-principles calculations investigated a hypothetical molecular crystal formed from tetra-bora-adamantane and tetra-aza-adamantane, predicting a stable structure with a large electronic band gap. aps.org Global optimization studies have also been used to predict the most stable structures of adamantane clusters, revealing transitions from icosahedral to close-packed arrangements as the number of molecules increases. frontiersin.org These studies highlight the crucial role of both translational and orientational ordering in the assembly of adamantane-based materials. frontiersin.org

Computational Design for Functional Materials and Chemical Probes

The insights gained from theoretical and computational studies are being actively used to design new adamantane-based functional materials and chemical probes with specific properties. The adamantane moiety's rigidity and well-defined geometry make it an attractive core for constructing complex molecular systems.

Computational design allows for the in silico screening of potential candidates before undertaking costly and time-consuming synthesis. For instance, by modifying the substituents on the adamantane cage, researchers can tune its electronic and physical properties. DFT calculations have been used to study how methylation affects the electronic and optical properties of adamantanes, showing that such functionalization can lead to fluorescence, a property not observed in many other derivatives. acs.orgacs.org

In the context of materials science, adamantane's structure is being exploited to create polymers and self-assembled monolayers with specific organizational motifs. acs.orgnih.gov Dissipative Particle Dynamics (DPD) simulations, a coarse-grained modeling technique, have been used to understand the self-assembly behavior of adamantane-cored polymers designed for drug delivery. nih.gov These simulations showed that the rigid adamantane core contributed to higher thermodynamic stability of the resulting micelles. nih.gov

Furthermore, the adamantane group is used in the design of chemical probes. A recent example is a chemiluminescent photosensitizer for photodynamic therapy, where an adamantane moiety is part of a larger molecular construct designed to be activated within the specific microenvironment of tumor cells. acs.org Computational modeling plays a key role in designing the logic gate-like function of such complex molecules, ensuring they remain inactive until they reach their target.

In Silico Design of Adamantane-Based Biosensing Elements

Computational, or in silico, methods are powerful tools for designing and predicting the properties of novel molecules. In the context of adamantane systems, density functional theory (DFT) calculations have been employed to design adamantane derivatives that could function as biosensing elements. These studies explore how the introduction of different functional groups onto the adamantane scaffold can influence the electronic properties of the molecule, making it sensitive to the presence of specific analytes.

Theoretical Investigation of Conductance Properties in Diamondoid Systems

Diamondoids, of which adamantane is the smallest member, are of interest in the field of molecular electronics. Theoretical investigations into their conductance properties explore their potential as building blocks for nanoscale electronic devices. arxiv.org

Ab initio methods have been used to calculate the quantum conductance of lower diamondoids like adamantane and its derivatives. arxiv.org These studies have shown that while the conductance of adamantane itself is very low, the introduction of substituent groups can significantly alter its electronic properties and conductance. arxiv.org The orientation of the molecule within a two-probe system also has a considerable effect on its conductance. arxiv.org These theoretical findings are crucial for understanding how to manipulate the structure of adamantane-based molecules to achieve useful electronic behavior for nanotechnology applications. arxiv.org

Future Directions in 3 Aminoadamantan 1 Ol Hydrobromide Research

Exploration of Emerging Synthetic Methodologies and Catalysis

The synthesis of functionalized adamantanes like 3-aminoadamantan-1-ol (B132026) has traditionally relied on multi-step processes that can be low-yielding. google.com Future research is increasingly focused on more direct and efficient methods, particularly through advanced catalytic C–H functionalization.

A significant challenge in adamantane (B196018) chemistry is the selective activation of its strong C–H bonds. chemrxiv.orgresearchgate.net The tertiary C–H bonds have a bond dissociation energy (BDE) of approximately 99 kcal/mol, which is higher than the secondary C–H BDE of 96 kcal/mol. acs.org Emerging strategies are moving towards catalyst-controlled reactions that can precisely target specific positions on the adamantane core.

One promising area is the use of photoredox and hydrogen atom transfer (HAT) catalysis. chemrxiv.orgresearchgate.net These dual catalytic systems can enable the direct alkylation and amination of the adamantane scaffold with high chemoselectivity for the tertiary C–H bonds. chemrxiv.orgresearchgate.net Future work will likely involve the design of new HAT catalysts that can operate with unprecedented selectivity, potentially leveraging polar effects to differentiate between C–H bonds that have similar BDEs. acs.org This would bypass the need for harsh conditions and pre-functionalized starting materials, representing a more atom-economical approach.

The table below compares traditional methods with emerging catalytic strategies for adamantane functionalization, highlighting the potential improvements in efficiency and selectivity.

Method Typical Conditions Reported Yields Key Advantages/Disadvantages
Traditional Nitration/Hydroxylation Concentrated H₂SO₄/HNO₃, then hydrolysis60-75% google.comEstablished method, but uses harsh reagents and can have moderate yields.
Ritter Reaction followed by Hydrolysis Varies, often involves strong acidsVariableCan be effective but may require multiple steps.
Photoredox/HAT Catalysis Visible light, photocatalyst, HAT catalyst57-94% for alkylation researchgate.netHigh selectivity for C-H bonds, mild reaction conditions, high functional group tolerance. chemrxiv.orgchemrxiv.org
Metal-Free Radical Carbonylation Radical initiator, CO, O₂57% for dicarboxylation nih.govDirect introduction of carbonyl groups, but may lack regioselectivity. nih.gov

Further exploration into heterogeneous catalysts, such as nanoporous gold, could also provide green and scalable solutions for functionalizing adamantane precursors. acs.org These catalysts can operate without supports or bases, simplifying reaction workups and enabling catalyst reuse. acs.org

Deeper Mechanistic Insights into Complex Adamantane Transformations

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling product outcomes. The complex carbocationic and radical-mediated transformations that adamantane skeletons undergo are a key area for future mechanistic investigation. nih.gov

Future research should also focus on elucidating the mechanisms of the newer catalytic C–H functionalization reactions. Understanding the synergistic effects between photocatalysts and HAT catalysts, for example, is key to developing more efficient systems. acs.org Probing the nature of the active catalytic species and the intermediates in the catalytic cycle using advanced spectroscopic techniques (like time-resolved spectroscopy) and computational modeling will be essential.

Control experiments, such as those involving stereochemical probes, can offer significant mechanistic insight. For example, observing partial racemization during a reaction can suggest the involvement of radical or carbocationic intermediates that are not stereospecific. acs.org Applying such techniques to the reactions of 3-aminoadamantan-1-ol derivatives will help to map out the reactive pathways and enable finer control over stereoselectivity in future synthetic efforts.

Development of Novel Derivatization Strategies for Advanced Materials

The rigid and bulky nature of the adamantane cage makes it an excellent building block (or "triptycene") for advanced materials. The amino and hydroxyl groups of 3-aminoadamantan-1-ol serve as versatile handles for derivatization, allowing for its incorporation into a wide array of macromolecules and supramolecular assemblies.

Future research will likely focus on creating novel polymers, dendrimers, and host-guest systems. The derivatization of the amino and hydroxyl groups can be used to attach polymerizable units, linkers for metal-organic frameworks (MOFs), or recognition motifs for self-assembly. The inherent properties of the adamantane unit, such as thermal stability and lipophilicity, can be imparted to the resulting materials.

One area of exploration is the synthesis of adamantane-containing polymers for applications in gas separation membranes or as robust coatings. The predictable geometry of the adamantane cage can introduce well-defined free volume into a polymer matrix, potentially enhancing its performance.

Another promising direction is in supramolecular chemistry. Adamantane is a classic guest for cyclodextrin (B1172386) hosts, and derivatives of 3-aminoadamantan-1-ol could be used to create responsive materials that assemble or disassemble in response to external stimuli like pH or light.

The table below outlines potential derivatization strategies and their applications in materials science.

Derivative Class Synthetic Strategy Potential Material Application Key Adamantane-Derived Property
Adamantyl Acrylates/Methacrylates Esterification of the hydroxyl groupHigh-performance polymers, dental resinsThermal stability, mechanical strength
Adamantyl-based Polyimides Reaction of the amino group with dianhydridesGas separation membranes, high-temperature plasticsRigidity, defined microporosity
Supramolecular Assemblies Non-covalent interaction with hosts (e.g., cyclodextrins)Drug delivery systems, chemical sensorsDefined size and shape for host-guest binding
Adamantane-Functionalized Nanoparticles Covalent attachment to nanoparticle surfacesBiocompatible coatings, targeted delivery vehiclesLipophilicity, biocompatibility

The development of these advanced materials will require robust and high-yielding derivatization reactions, linking back to the need for improved synthetic methodologies as discussed in section 7.1.

Expanding Interdisciplinary Applications in Contemporary Chemical Science

While 3-aminoadamantan-1-ol is a known precursor in the synthesis of certain pharmaceutical agents, its potential applications in other areas of chemical science are ripe for exploration. chemicalbook.com The unique properties of the adamantane scaffold can be leveraged in diverse, interdisciplinary fields.

In catalysis , chiral derivatives of 3-aminoadamantan-1-ol could be developed as ligands for asymmetric catalysis. The rigid adamantane backbone could provide a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in a variety of transformations.

In the field of chemical biology , the adamantane moiety can be used as a structural anchor or a pharmacophore to enhance the metabolic stability and target affinity of bioactive molecules. Future research could involve incorporating 3-aminoadamantan-1-ol into peptide or nucleic acid structures to study their interactions or to develop new therapeutic leads. For example, its derivatives have been investigated for their potential to influence neurokinin pathways.

Furthermore, the development of isocyanide derivatives of adamantanes opens up possibilities in multicomponent reactions, such as the Passerini and Ugi reactions. mdpi.com Synthesizing an isocyanide from the 3-aminoadamantan-1-ol scaffold would create a versatile building block for generating complex molecular architectures and combinatorial libraries for high-throughput screening.

The continued synthesis of novel aminoadamantane derivatives, including those with additional functional groups at the remaining tertiary positions, will pave the way for their use as monomeric units in the creation of oligomers with unique folding properties, similar to oligopeptides. google.com This could lead to new classes of foldamers with applications in catalysis and molecular recognition.

Q & A

Basic Question

  • Methodological Answer :
    • Respiratory Protection : Use P95 (US) or P1 (EU) particle filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher protection. Ensure compliance with NIOSH or CEN standards .
    • Skin and Eye Protection : Wear nitrile gloves (inspected pre-use), face shields, and safety goggles. Avoid skin contact using proper glove-removal techniques .
    • Environmental Controls : Prevent entry into drainage systems. Use local exhaust ventilation to minimize aerosol/dust formation .
    • Toxicity Management : No carcinogenicity per IARC/OSHA, but acute toxicity (oral, dermal) requires medical consultation for exposure incidents .

How can researchers optimize the synthesis of this compound for pharmaceutical intermediates?

Basic Question

  • Methodological Answer :
    • Stepwise Synthesis : Start with aminoadamantane, perform nitration followed by hydrolysis to yield 3-aminoadamantan-1-ol. Subsequent hydrobromide salt formation via reaction with HBr .
    • Critical Parameters : Monitor reaction pH, temperature (ambient to 40°C), and stoichiometry to avoid byproducts. Use anhydrous conditions for hydrobromide precipitation .

What analytical techniques are recommended for characterizing polymorphic forms of this compound?

Advanced Question

  • Methodological Answer :
    • Solid-State Analysis :
TechniqueApplicationParameters
XRDCrystal structure2θ range: 5–50°, Cu-Kα radiation
DSCMelting behaviorHeating rate: 10°C/min, N₂ atmosphere
TGAThermal stabilityTemperature range: 25–300°C
  • Purity Assessment : LC-MS with 0.1% ammonia buffer/methanol (5:95 v/v) for impurity profiling (detection limit: ~1.43 ppm) .

How should researchers address discrepancies in toxicity data across studies involving adamantane derivatives?

Advanced Question

  • Methodological Answer :
    • Data Reconciliation : Compare study conditions (e.g., exposure routes, dosage, purity). For example, acute oral toxicity (H302) in 3-Aminoadamantan-1-ol may vary with impurities or solvent residues .
    • Validation : Replicate experiments under standardized OECD/ICH guidelines. Cross-reference with databases like NIST for physicochemical consistency .

What are the key considerations for storing this compound to ensure stability?

Basic Question

  • Methodological Answer :
    • Storage Conditions : Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (strong acids/oxidizers) .
    • Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition (e.g., hydrobromide dissociation) .

What methodologies are effective in evaluating the biological activity of 3-Aminoadamantan-1-ol derivatives?

Advanced Question

  • Methodological Answer :
    • In Vitro Assays : Use kinase inhibition or receptor-binding assays (e.g., DPP-4 for diabetes targets) with IC₅₀ determination .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) and HOMO-LUMO analysis to predict reactivity and binding affinity .

How should researchers design experiments to minimize environmental contamination during synthesis?

Basic Question

  • Methodological Answer :
    • Waste Management : Use closed-system reactors and solvent recovery units. Neutralize hydrobromic acid residues before disposal .
    • Spill Control : Employ absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

What strategies can resolve low yields in alkylation steps during adamantane derivative synthesis?

Advanced Question

  • Methodological Answer :
    • Optimization Steps :

Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

Adjust solvent polarity (e.g., DMF → THF) to improve reactant solubility.

Monitor reaction progress via TLC (silica gel, UV detection) .

What computational tools aid in predicting the reactivity of this compound?

Advanced Question

  • Methodological Answer :
    • DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model reaction pathways and transition states .
    • Molecular Dynamics : Simulate solvation effects using GROMACS to assess stability in aqueous/organic matrices .

How can NMR spectroscopy validate the structural integrity of this compound?

Basic Question

  • Methodological Answer :
    • ¹H/¹³C NMR Parameters :
SignalAssignmentδ (ppm)
¹HAdamantane CH1.5–2.2
¹³CQuaternary C35–45
  • Deuterated Solvents : Use D₂O or DMSO-d₆ for salt solubility. Reference TMS at 0 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.